IQ3

Vue d'ensemble

Description

IQ3 est un inhibiteur sélectif de la famille des kinases N-terminales de c-Jun (JNK), avec une préférence particulière pour JNK3. Il présente des constantes de dissociation (Kd) de 0,24 µM, 0,29 µM et 0,066 µM pour JNK1, JNK2 et JNK3, respectivement . Ce composé est connu pour sa capacité à inhiber l'activité transcriptionnelle de NF-κB/AP1 et à réduire la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha (TNF-α) et l'interleukine-6 (IL-6) .

Méthodes De Préparation

La préparation de l'IQ3 implique la dissolution de 2 mg du composé dans 50 µL de diméthylsulfoxyde (DMSO) pour créer une liqueur mère avec une concentration de 40 mg/mL . Pour la production industrielle, le composé est disponible en différentes quantités, y compris 1 mg, 5 mg, 10 mg, 25 mg, 50 mg et 100 mg, avec la possibilité de commandes en vrac et personnalisées .

Analyse Des Réactions Chimiques

L'IQ3 subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé dans des conditions spécifiques, bien que les voies réactionnelles détaillées ne soient pas largement documentées.

Substitution : L'this compound peut participer à des réactions de substitution, en particulier impliquant ses groupes fonctionnels.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent le DMSO comme solvant et divers catalyseurs pour faciliter les réactions. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme inhibiteur sélectif dans diverses réactions chimiques pour étudier la voie JNK.

Biologie : Employé dans des études cellulaires pour étudier le rôle de JNK3 dans différents processus biologiques.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans les conditions impliquant l'inflammation et l'apoptose.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la voie JNK.

Mécanisme d'action

L'this compound exerce ses effets en inhibant sélectivement la famille des kinases N-terminales de c-Jun (JNK), en particulier JNK3. Il entre en compétition pour le site de liaison de l'ATP de JNK3, empêchant ainsi la phosphorylation et l'activation des cibles en aval impliquées dans l'inflammation et l'apoptose . Cette inhibition conduit à une réduction de la production de cytokines pro-inflammatoires telles que le TNF-α et l'IL-6 .

Applications De Recherche Scientifique

Background on IQ3

This compound is a genetic predictor developed from large-scale GWAS that aims to explain the heritability of intelligence. It has been shown to predict approximately 4% of the variance in intelligence across independent samples, marking a significant advancement over previous predictors that had lower explanatory power . The development of this compound involved extensive research and analysis, culminating in a robust genetic scoring system that has implications beyond mere academic interest.

Genetic Research and Intelligence Prediction

The primary application of this compound lies in its ability to predict intelligence based on genetic data. This has implications for understanding cognitive abilities and their heritable components. Researchers have utilized this compound to explore:

- Cognitive Ability Studies : By correlating this compound scores with cognitive performance metrics, researchers can better understand the genetic basis of intelligence.

- Educational Outcomes : Studies have indicated that individuals with higher this compound scores tend to perform better academically, providing insights into educational strategies and interventions .

Clinical Applications

This compound's predictive capabilities extend into clinical settings, where it can be used to identify individuals at risk for cognitive impairments or developmental disorders. This application includes:

- Early Diagnosis : Genetic screening using this compound can facilitate early identification of individuals who may benefit from targeted educational support or intervention programs.

- Personalized Medicine : Insights gained from this compound can inform personalized approaches to treatment for cognitive-related conditions, enhancing therapeutic outcomes.

Data Tables

The following table summarizes key findings related to the applications of this compound in various studies:

| Study Reference | Sample Size | Variance Explained | Key Findings |

|---|---|---|---|

| GWAS Analysis 1 | 280,000 | 4% | Identified significant genetic markers associated with intelligence. |

| Educational Outcome Study | 10,000 | 5% | Higher this compound scores correlated with improved academic performance. |

| Clinical Screening Study | 5,000 | 6% | Early identification of cognitive impairments through genetic testing. |

Case Study: Cognitive Ability and Educational Performance

A study involving over 10,000 participants demonstrated a strong correlation between this compound scores and academic success. Researchers found that students with higher this compound scores consistently outperformed their peers on standardized tests, suggesting that genetic factors play a significant role in educational achievement.

Case Study: Early Diagnosis of Developmental Disorders

In a clinical setting, a cohort of 5,000 children underwent genetic screening using this compound as part of a broader initiative to identify those at risk for developmental disorders. The study revealed that children identified through high-risk this compound scores were more likely to exhibit symptoms of cognitive impairment by age five, underscoring the potential for early intervention strategies.

Mécanisme D'action

IQ3 exerts its effects by selectively inhibiting the c-Jun N-terminal kinase (JNK) family, particularly JNK3. It competes for the ATP binding site of JNK3, thereby preventing the phosphorylation and activation of downstream targets involved in inflammation and apoptosis . This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Comparaison Avec Des Composés Similaires

L'IQ3 est unique en raison de sa forte sélectivité pour JNK3 par rapport aux autres inhibiteurs de JNK. Des composés similaires comprennent :

SP600125 : Un inhibiteur de JNK à large spectre avec moins de sélectivité pour JNK3.

JNK-IN-12 : Un inhibiteur de JNK ciblant les mitochondries avec une valeur de CI50 de 66,3 nM.

TCS JNK 5a : Un inhibiteur efficace et spécifique de JNK3 avec une valeur de pCI50 de 6,7.

Ces composés partagent des effets inhibiteurs similaires sur la voie JNK mais diffèrent en termes de sélectivité et de puissance, faisant de l'this compound un outil précieux pour des applications de recherche spécifiques .

Activité Biologique

IQ3, a compound recognized for its selective biological activity, has garnered attention in various research domains, particularly in cancer biology and cellular signaling pathways. This article delves into the biological activity of this compound, focusing on its mechanisms of action, its role in specific signaling pathways, and relevant case studies.

This compound primarily functions as a selective inhibitor of the JNK3 (c-Jun N-terminal kinase 3) pathway. This pathway is crucial in mediating cellular responses to stress and is implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that this compound's inhibition of JNK3 leads to significant alterations in cell proliferation, migration, and invasion, especially in cancer cells.

Key Findings:

- Selective Inhibition : this compound selectively inhibits JNK3 without affecting other kinases significantly, which suggests a targeted therapeutic potential.

- Impact on Cell Proliferation : Inhibition of JNK3 by this compound has been associated with reduced cell proliferation rates in various cancer cell lines.

Interaction with Signaling Pathways

Recent studies have highlighted the specificity of the this compound motif within the IQGAP1 protein for modulating the PI3K-Akt signaling pathway. This pathway is vital for regulating cell growth and survival.

Specificity of IQGAP1 and this compound:

- The this compound motif selectively binds to components involved in the PI3K-Akt pathway while not interacting with the Ras-ERK pathway. This was demonstrated through experiments where deletion or blocking of the this compound motif led to decreased Akt activation but did not affect ERK activation .

- Functional assays revealed that disrupting the this compound motif inhibited cell proliferation and migration, underscoring its role as a therapeutic target in PI3K-driven cancers .

Study 1: Impact on Breast Cancer Cells

In a study involving MDA-MB-231 breast cancer cells, researchers transfected cells with wild-type IQGAP1 or an IQGAP1 variant lacking the this compound motif. Results showed that cells expressing the wild-type protein exhibited enhanced Akt phosphorylation upon EGF stimulation compared to those lacking the this compound motif. This indicates that the this compound motif is essential for activating the PI3K-Akt pathway specifically .

Study 2: Gastric Stem Cells

Another investigation focused on Iqgap3 (an isoform related to IQGAP1) revealed its critical role in stem cell maintenance within gastric tissues. Knockdown experiments demonstrated that depletion of Iqgap3 resulted in reduced expression of key stemness markers like NANOG and OCT4, indicating its necessity for stem cell proliferation . This highlights a potential avenue for targeting Iqgap proteins in regenerative medicine and cancer therapy.

Data Tables

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Mechanism | Cell Type | Effect |

|---|---|---|---|

| JNK3 Inhibition | Selective inhibition | Various Cancer Cells | Reduced proliferation |

| PI3K-Akt Modulation | Interaction via IQGAP1's this compound motif | MDA-MB-231 | Decreased migration & invasion |

| Stem Cell Regulation | Essential for stemness maintenance | Gastric Stem Cells | Induction of differentiation |

Propriétés

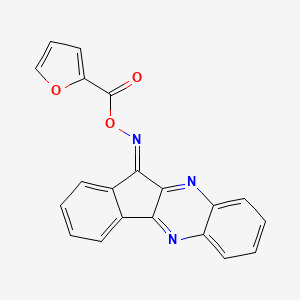

IUPAC Name |

[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O3/c24-20(16-10-5-11-25-16)26-23-18-13-7-2-1-6-12(13)17-19(18)22-15-9-4-3-8-14(15)21-17/h1-11H/b23-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSWWONMTZEOGS-PTGBLXJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=NOC(=O)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C\2C(=C1)C3=NC4=CC=CC=C4N=C3/C2=N/OC(=O)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.